Theviridoside

Übersicht

Beschreibung

Theviridoside is an iridoid glycoside, a type of natural product commonly found in plants such as Cerbera odollam, Lippia javanica, Lippia turbinata, and Thevetia neriifolia . This compound exhibits potent biological activities, including anti-cancer, antifungal, anti-inflammatory, and anti-viral properties . It has significant effects on cell function and signal transduction, making it a valuable compound in various fields of scientific research .

Wissenschaftliche Forschungsanwendungen

Theviridoside hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird in Verbindungs-Screening-Bibliotheken und Metabolomik-Studien verwendet.

Industrie: Die Verbindung wird bei der Entwicklung von Nutrazeutika und Naturprodukten eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Natrium-Kalium-Adenosintriphosphatase-Pumpe hemmt, was zu einem Anstieg des intrazellulären Kalziumspiegels führt . Diese Hemmung aktiviert mehrere Signalwege, was zu verschiedenen biologischen Wirkungen führt, darunter Zellzyklusarretierung und Apoptose in Krebszellen . Die Verbindung hemmt auch die Produktion von proinflammatorischen Zytokinen, was zu ihren entzündungshemmenden Eigenschaften beiträgt .

Ähnliche Verbindungen:

Thevesid: Ein weiteres Iridoidglykosid mit ähnlichen biologischen Aktivitäten.

Robustaside D: Teilt strukturelle Ähnlichkeiten und biologische Aktivitäten mit this compound.

Diderroside: Eine weitere verwandte Verbindung mit vergleichbaren Eigenschaften.

Einzigartigkeit: This compound ist einzigartig aufgrund seiner starken biologischen Aktivitäten und seiner Fähigkeit, die Natrium-Kalium-Adenosintriphosphatase-Pumpe zu hemmen, was zu einem erhöhten intrazellulären Kalziumspiegel und der Aktivierung mehrerer Signalwege führt . Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung.

Wirkmechanismus

Target of Action

Theviridoside is an iridoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom . It is found in plants such as Cerbera odollam, Lippia javanica, Lippia turbinata, and Thevetia neriifolia . The primary target of this compound is the Na+/K±ATPase pump . This pump plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous cellular processes.

Mode of Action

This compound acts by inhibiting the Na+/K±ATPase pump . This inhibition leads to an increase in intracellular calcium levels, which in turn activates multiple signaling pathways . The exact details of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of the Na+/K±ATPase pump disrupts the balance of sodium and potassium ions in the cell. This disruption affects various biochemical pathways, particularly those involving ion transport and signal transduction . The downstream effects of these changes include alterations in cell function and signal transduction .

Result of Action

This compound has been found to exert a significant effect on cell function and signal transduction . In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells . Additionally, it inhibits the production of pro-inflammatory cytokines . These effects suggest that this compound has potent biological activity, including anti-cancer, antifungal, anti-inflammatory, and anti-viral activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells. For instance, the compound’s cytotoxic activity may be affected by the type and state of the cancer cells . More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Theviridoside interacts with various biomolecules in the cell. It is known to inhibit the Na+/K±ATPase pump, leading to increased intracellular calcium levels . This interaction triggers a cascade of biochemical reactions within the cell .

Cellular Effects

This compound has significant effects on cell function and signal transduction. It is known to induce cell cycle arrest and apoptosis in cancer cells . Additionally, it inhibits the production of pro-inflammatory cytokines . These effects are indicative of its cytotoxic properties .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the Na+/K±ATPase pump . This interaction leads to an increase in intracellular calcium levels, which can activate multiple signaling pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interaction with the Na+/K±ATPase pump This interaction can affect metabolic flux and metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Theviridoside can be isolated from the leaves of Cerbera odollam through aqueous extraction. The isolation process involves counter-current chromatography (CCC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for chemical profiling . Semi-synthetic derivatization of theveside, a related compound, can be achieved in a single step under protection group-free conditions .

Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction from natural sources and subsequent purification using chromatographic techniques are the primary methods employed.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Theviridoside unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Halogenide oder Alkoxide unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, wie z. B. 6’-O-Cyclopropanoylthis compound, 10-O-Hydroxybenzoylthis compound und 10-O-Vanilloylthis compound .

Vergleich Mit ähnlichen Verbindungen

Theveside: Another iridoid glycoside with similar biological activities.

Robustaside D: Shares structural similarities and biological activities with Theviridoside.

Diderroside: Another related compound with comparable properties.

Uniqueness: this compound is unique due to its potent biological activities and its ability to inhibit the sodium-potassium adenosine triphosphatase pump, leading to increased intracellular calcium levels and activation of multiple signaling pathways . This makes it a valuable compound for various scientific research applications.

Biologische Aktivität

Theviridoside is a natural iridoid glucoside identified primarily in the leaves of the plant Cerbera odollam and other species within the Apocynaceae family. It has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, antifungal, and antiviral properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

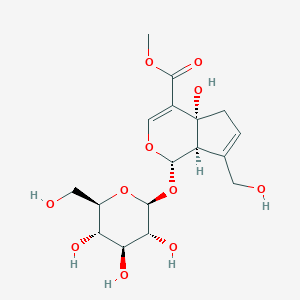

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 404.1319 g/mol. The structure consists of a cyclopentane ring fused with a cyclohexane ring, characteristic of iridoid glycosides. Its chemical properties facilitate various biological interactions that are critical for its pharmacological effects.

Biological Activities

1. Anti-Cancer Activity:

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins .

2. Anti-Inflammatory Effects:

this compound has shown significant anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antifungal Activity:

In antifungal assays, this compound demonstrated effectiveness against several fungal strains, including Candida albicans. Its mechanism involves disrupting fungal cell membrane integrity, which leads to cell lysis .

4. Antiviral Properties:

The compound has been evaluated for its antiviral effects against viruses such as herpes simplex virus (HSV). Studies indicate that it may inhibit viral replication by interfering with viral entry into host cells .

This compound's biological activities are attributed to its ability to modulate various signaling pathways:

- Apoptosis Induction: It triggers apoptosis in cancer cells via mitochondrial pathways.

- Cytokine Modulation: Reduces the expression of inflammatory markers.

- Membrane Disruption: Alters the integrity of fungal cell membranes leading to cell death.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Breast Cancer Study: In a controlled experiment, MCF-7 cells treated with this compound showed a significant reduction in viability compared to untreated controls (p < 0.05). Flow cytometry analysis confirmed increased apoptosis rates .

- Inflammatory Disease Model: In an animal model of arthritis, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory cytokines in serum samples .

Data Summary

The following table summarizes key findings from various studies on this compound:

Eigenschaften

IUPAC Name |

methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBMLOLBWUOZGG-DOFVRBEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@]1(CC=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946065 | |

| Record name | Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23407-76-3 | |

| Record name | Theviridoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023407763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is theviridoside and where is it found?

A1: this compound is an iridoid glucoside, a type of natural product characterized by a bicyclic cyclopentan-[C]-pyran skeleton. [, , , , , , ] It was first isolated from the stem bark of Thevetia peruviana [] and has since been found in other plant species, including Cerbera odollam, Adenocalymma marginatum, Lantana camara, and several Lippia species. [, , , , ]

Q2: What is the chemical structure of this compound?

A2: this compound (II) is comprised of an iridoid core structure linked to a glucose moiety. [] While the exact spectroscopic data is not provided in these abstracts, researchers commonly employ techniques such as NMR (1H and 13C), mass spectrometry, and chemical degradations to elucidate the structure of natural products like this compound. [, , , ]

Q3: Are there other iridoid glucosides related to this compound?

A4: Yes, several other iridoid glucosides have been found alongside this compound in various plants. These include theveside, 10-O-β-D-glucopyranosylthis compound, 3'-O-β-D-glucopyranosylthis compound, 10-O-fructofuranosylthis compound, 6'-O-glucopyranosylthis compound, mussaenoside, and gardoside. [, , , ] The presence and distribution of these compounds can provide insights into chemotaxonomic relationships between plant species. [, ]

Q4: What are the potential applications of this compound and related compounds?

A5: Given its antifungal activity, this compound and related compounds from Lippia species may have potential applications in the development of natural product-based fungicides for postharvest control of citrus green mold caused by Penicillium digitatum. [] Further research is needed to explore its potential in other areas like pharmaceutical and agricultural applications.

Q5: What analytical techniques are used to identify and quantify this compound?

A5: Researchers have used a variety of techniques to study this compound, including:

- Chromatographic techniques: Counter-current chromatography (CCC) for isolation and high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS/MS) for chemical profiling. []

- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for structural elucidation. [, , , ]

- Bioassays: In vitro assays to evaluate antifungal activity against specific fungal strains. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.